molecular formula C32H44O8 B13738255 [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate CAS No. 38308-89-3

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate

Cat. No.: B13738255
CAS No.: 38308-89-3
M. Wt: 556.7 g/mol
InChI Key: SSUMVVHRTRQNRG-OUKQBFOZSA-N
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Description

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups, ketone functionalities, and a cyclopenta[a]phenanthrene core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and complex synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
  • Introduction of hydroxyl and ketone groups via selective oxidation and reduction reactions.
  • Acetylation of the hydroxyl groups to form the acetate ester.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate can be used as a model compound for studying complex organic reactions and mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.

Industry

In industry, this compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate include:

  • Steroids with similar cyclopenta[a]phenanthrene cores.
  • Other acetate esters with hydroxyl and ketone functionalities.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential biological activities, which may differ from those of other similar compounds.

Properties

CAS No.

38308-89-3

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

IUPAC Name

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate

InChI

InChI=1S/C32H44O8/c1-17(33)40-32(9,23(36)12-13-27(2,3)39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+

InChI Key

SSUMVVHRTRQNRG-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)/C=C/C(C)(C)O

Canonical SMILES

CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)C=CC(C)(C)O

Origin of Product

United States

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